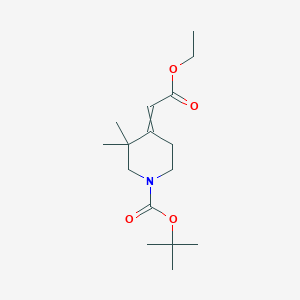
N-(1H-indol-3-ylacetyl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid and L-isoleucine It belongs to the class of indole derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of N-(3-Indolylacetyl)-L-isoleucine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry: N-(3-Indolylacetyl)-L-isoleucine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for various bioactive compounds.
Biology: In biological research, this compound is studied for its potential role in plant growth regulation. Indole derivatives are known to influence plant hormone pathways, and N-(3-Indolylacetyl)-L-isoleucine is investigated for its effects on plant development.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in anti-inflammatory, anticancer, and antimicrobial activities. N-(3-Indolylacetyl)-L-isoleucine is studied for its potential to modulate biological pathways involved in these activities.
Industry: In the industrial sector, N-(3-Indolylacetyl)-L-isoleucine is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and plant growth regulators is of significant interest.
作用機序
The mechanism of action of N-(3-Indolylacetyl)-L-isoleucine involves its interaction with specific molecular targets. In plants, it may interact with auxin receptors, influencing plant growth and development. In medical research, its mechanism may involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
- N-(3-Indolylacetyl)-L-alanine
- N-(3-Indolylacetyl)-L-valine
- N-(3-Indolylacetyl)-L-leucine
Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine. This structural difference can influence its biological activity and interaction with molecular targets. Compared to N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine, N-(3-Indolylacetyl)-L-isoleucine may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
WPTUQMUCTTVOFW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)
![(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B13383358.png)






![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)


![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
